![molecular formula C18H12F4N2O3 B3612872 N-(4-methyl-2-pyridinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B3612872.png)
N-(4-methyl-2-pyridinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
説明
N-(4-methyl-2-pyridinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
作用機序
N-(4-methyl-2-pyridinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide selectively binds to the active site of BTK, inhibiting its enzymatic activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are crucial for the survival and proliferation of B-cells. By targeting BTK, this compound induces apoptosis and decreases the proliferation of cancer cells and autoreactive B-cells.
Biochemical and physiological effects:
In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis and decreased proliferation of cancer cells. This compound has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. This compound has been shown to have good oral bioavailability and pharmacokinetic properties in preclinical studies.
実験室実験の利点と制限
The advantages of using N-(4-methyl-2-pyridinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide in lab experiments include its high selectivity for BTK and its efficacy in preclinical models of B-cell malignancies and autoimmune diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
将来の方向性
For the research on N-(4-methyl-2-pyridinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide include the evaluation of its efficacy in clinical trials for B-cell malignancies and autoimmune diseases. The development of combination therapies with this compound and other targeted agents is also an area of active research. The identification of biomarkers that can predict response to this compound is another important area of future research. Finally, the evaluation of the safety and efficacy of this compound in pediatric populations is an important area of future research.
科学的研究の応用
N-(4-methyl-2-pyridinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis and decreased proliferation of cancer cells. This compound has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-(4-methylpyridin-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O3/c1-9-4-5-23-14(6-9)24-18(25)13-3-2-10(27-13)8-26-17-15(21)11(19)7-12(20)16(17)22/h2-7H,8H2,1H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHZZRJVKLPFHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。